molecular formula C6H8BrN3O2 B1619762 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole CAS No. 6058-57-7

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole

Cat. No. B1619762
CAS RN: 6058-57-7
M. Wt: 234.05 g/mol
InChI Key: HCKPAAMFYJPGMI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role of the compound in biological systems or its applications in various industries .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity are also important properties .

Scientific Research Applications

Prodrug Development

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole has been explored as a potential prodrug system. Parveen et al. (1999) studied the reductive release of 5-bromoisoquinolin-1-one from a compound where the 2-nitroimidazol-5-ylmethyl unit, similar to 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole, was used. This approach aimed at selective drug delivery to hypoxic tissues, showing the potential of such compounds in targeted therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

Antimicrobial Properties

Benkli et al. (2003) synthesized various nitroimidazole derivatives, including 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, and examined their antimicrobial activities. These compounds, derived from metronidazole, showed moderate antimicrobial activity, suggesting potential applications in treating infections (Benkli, Karaburun, Gündoğdu-Karaburun, Demirayak, & Güven, 2003).

Synthesis and Reactions

Farah and McClelland (1993) studied the reactions of bromo-2-nitroimidazoles, which are structurally related to 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole. Their research provided insights into the chemical behavior and potential applications of such compounds in synthesis and drug development (Farah & McCLELLAND, 1993).

Bioreductive Activation

Everett et al. (1999) investigated 2-nitroimidazoles with aspirin or salicylic acid linked through the (imidazol-5-yl)methyl position for bioreductive activation. This research is relevant to 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole, as it explores the potential of similar compounds in targeted drug delivery, particularly in hypoxic tissues (Everett, Naylor, Patel, Stratford, & Wardman, 1999).

Antioxidant and Antifungal Properties

Olender et al. (2009) synthesized new nitroimidazole derivatives and tested them for antioxidant and antifungal properties. These findings highlight the broad spectrum of biological activities that compounds like 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole might exhibit, indicating their potential in various therapeutic areas (Olender, Żwawiak, Lukianchuk, Lesyk, Kropacz, Fojutowski, & Zaprutko, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also included .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how the synthesis of the compound could be improved .

properties

IUPAC Name

1-(2-bromoethyl)-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKPAAMFYJPGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209383
Record name Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-2-methyl-5-nitroimidazole

CAS RN

6058-57-7
Record name 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6058-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMOETHYL)-2-METHYL-5-NITROIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763GR21E37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
K Benkli, AÇ Karaburun… - Archives of pharmacal …, 2003 - Springer
In this study, some new nitroimidazole derivatives were obtained from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride (4) and 1-(2-bromoethyl)-2-methyl-5-…
DH Swenson, BH Laster… - Journal of medicinal …, 1996 - ACS Publications
We postulated that nitroimidazoles, previously used for radiosensitizing solid tumors, may be interesting templates as carriers of 10 B for boron neutron capture therapy. To test this …
Number of citations: 33 0-pubs-acs-org.brum.beds.ac.uk
TL Balliano, MA Pereira, CA De Simone… - … New Crystal Structures, 2006 - degruyter.com
Crystal structure of 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, C6H8BrN3O2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP …
HA Saadeh, IM Mosleh, MS Mubarak - Molecules, 2009 - mdpi.com
Three novel new compounds derived from antiparasitic precursors have been synthesized and tested for their antiamoebic and antigiardial activities. The condensation of 2-(2-methyl-5-…
Number of citations: 54 0-www-mdpi-com.brum.beds.ac.uk
EA Abu-Shaireh, MS Mubarak, HA Saadeh - 2007 - platform.almanhal.com
The isolation of the antibiotic azomycin from soil and its chemical characterization as 5-nitro-1H-imidazole (1) by Nakamura in 1955 was followed by several positive results in …
Number of citations: 1 platform.almanhal.com
A Zlatkov, P Peikov, J Rodriguez-Alvarez… - European journal of …, 2000 - Elsevier
Five newly synthesised original compounds were investigated for acute toxicity, influence on hexobarbital sleeping time, effect on the locomotor activity, and brain antihypoxic activity. …
R Gupta, S Sharma, R Singh, RA Vishwakarma… - Pharmaceuticals, 2022 - mdpi.com
Nitroimidazole represents one of the most essential and unique scaffolds in drug discovery since its discovery in the 1950s. It was K. Maeda in Japan who reported in 1953 the first …
Number of citations: 12 0-www-mdpi-com.brum.beds.ac.uk
QR Du, DD Li, YZ Pi, JR Li, J Sun, F Fang… - Bioorganic & medicinal …, 2013 - Elsevier
A series of novel 1,3,4-oxadiazole thioether derivatives (compounds 9–44) were designed and synthesized as potential inhibitors of thymidylate synthase (TS) and as anticancer agents. …
Y Qian, HJ Zhang, H Zhang, C Xu, J Zhao… - Bioorganic & medicinal …, 2010 - Elsevier
A series of novel cinnamic acid metronidazole ester derivatives have been designed and synthesized, and their biological activities were also evaluated as potential EGFR and HER-2 …
BA Wood, D Rycroft, AM Monro - Xenobiotica, 1973 - Taylor & Francis
[ 35 S]Tinidazole was administered to dogs and rats by oral and intravenous routes. Methods for the determination of tinidazole and total nitroimidazoles are described. 2. The main …

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